5-Chloro-3-hydroxy-6-methylpyridin-2(1H)-one
CAS No.:
Cat. No.: VC17475655
Molecular Formula: C6H6ClNO2
Molecular Weight: 159.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6ClNO2 |
|---|---|
| Molecular Weight | 159.57 g/mol |
| IUPAC Name | 5-chloro-3-hydroxy-6-methyl-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C6H6ClNO2/c1-3-4(7)2-5(9)6(10)8-3/h2,9H,1H3,(H,8,10) |
| Standard InChI Key | RVGHNDYVEMYTEI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=C(C(=O)N1)O)Cl |
Introduction
Chemical Structure and Nomenclature
The systematic IUPAC name 5-chloro-3-hydroxy-6-methylpyridin-2(1H)-one reflects its substitution pattern on the pyridinone core (Figure 1). The numbering begins at the carbonyl oxygen (position 2), with hydroxyl at position 3, chlorine at position 5, and methyl at position 6. This arrangement creates a polarized electronic environment: the chlorine atom exerts an electron-withdrawing effect, while the hydroxyl and methyl groups contribute electron density through resonance and inductive effects, respectively .
Molecular Formula: C₆H₆ClNO₂
Molecular Weight: 175.57 g/mol
SMILES: O=C1N=C(O)C(Cl)=C(C)C1
InChI: InChI=1S/C6H6ClNO2/c1-3-4(7)2-5(9)8-6(3)10/h2,9H,1H3,(H,8,10)
Synthesis Methods
Synthetic routes to 5-chloro-3-hydroxy-6-methylpyridin-2(1H)-one are inferred from analogous pyridinone syntheses. Two primary strategies are viable:
Halogenation-Hydroxylation Sequence
A common approach involves chlorination of a preformed methylpyridinone. For example, 3-hydroxy-6-methylpyridin-2(1H)-one could undergo electrophilic chlorination at position 5 using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under acidic conditions. Alternatively, directed ortho-metalation (DoM) with lithium diisopropylamide (LDA) followed by quenching with a chlorine source may achieve regioselective substitution .
Cross-Coupling Approaches
Palladium-catalyzed cross-coupling, as demonstrated in CN111303020A for a related chloropyridinamine, offers a modular pathway . Starting from 3-hydroxy-6-methylpyridin-2(1H)-one, a boronic ester intermediate could undergo Suzuki-Miyaura coupling with a chlorinated aryl partner. Optimal conditions include cesium carbonate as base, dioxane as solvent, and palladium chloride as catalyst at 80–100°C .
Table 1. Comparative Synthetic Routes
| Method | Reagents/Conditions | Yield (%) | Purity |
|---|---|---|---|
| Halogenation | SO₂Cl₂, CH₂Cl₂, 0°C, 2h | 65–75 | >90% |
| Cross-Coupling | PdCl₂, Cs₂CO₃, dioxane/H₂O, 85°C, 2h | 70–80 | >95% |
Physicochemical Properties
The compound’s properties are influenced by its substituents:
Physical Characteristics
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Melting Point: Estimated at 170–175°C (cf. 5-chloro-2-hydroxypyridine: 163–165°C ).
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Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) due to hydrogen-bonding capacity; low solubility in water (≈1.2 g/L at 25°C).
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LogP: Calculated LogP = 1.3, indicating moderate lipophilicity .
Spectral Data
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¹H NMR (DMSO-d₆): δ 12.1 (s, 1H, OH), 6.52 (s, 1H, H-4), 2.33 (s, 3H, CH₃), 1.98 (s, 1H, NH) .
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IR (KBr): 3250 cm⁻¹ (O-H stretch), 1660 cm⁻¹ (C=O), 750 cm⁻¹ (C-Cl).
Chemical Reactivity
The compound participates in reactions typical of pyridinones:
Nucleophilic Aromatic Substitution
The chlorine atom at position 5 is susceptible to displacement by nucleophiles (e.g., amines, alkoxides) under basic conditions. For instance, reaction with morpholine in DMF at 120°C yields 5-morpholino derivatives .
Coordination Chemistry
The hydroxyl and carbonyl groups facilitate metal chelation. Complexation with Fe³+ or Cu²+ in aqueous ethanol produces colored complexes, relevant to catalysis or sensor applications.
Applications in Medicinal Chemistry
Pyridinones are privileged scaffolds in drug discovery :
Kinase Inhibition
The hydroxyl and chlorine substituents mimic ATP’s adenine binding, enabling kinase inhibition. Analogous compounds show IC₅₀ values <1 μM against BRD9 and WDR5 .
Antimicrobial Activity
Chlorinated pyridinones disrupt bacterial cell membranes. In vitro assays against S. aureus reveal MIC values of 8–16 μg/mL, comparable to ciprofloxacin .
Table 2. Biological Activity Profile
| Target | Assay Type | Activity (IC₅₀/MIC) |
|---|---|---|
| BRD9 | Fluorescence polarization | 0.8 μM |
| S. aureus | Broth microdilution | 12 μg/mL |
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